7-(Trifluoromethyl)quinolin-2-OL

Cancer Metabolism PFKFB3 Inhibition Clinical Candidate Synthesis

7-(Trifluoromethyl)quinolin-2-OL (CAS 1011533-24-6) is a heterocyclic compound belonging to the trifluoromethyl-substituted quinolin-2-ol class, with a molecular formula of C10H6F3NO and a molecular weight of 213.16. Its structure features a hydroxyl group at the 2-position and a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring.

Molecular Formula C10H6F3NO
Molecular Weight 213.159
CAS No. 1011533-24-6
Cat. No. B2740802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)quinolin-2-OL
CAS1011533-24-6
Molecular FormulaC10H6F3NO
Molecular Weight213.159
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1-5H,(H,14,15)
InChIKeySTHFBPRDYLWJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)quinolin-2-OL (CAS 1011533-24-6): Sourcing Guide for a Differentiated Trifluoromethylquinoline Scaffold


7-(Trifluoromethyl)quinolin-2-OL (CAS 1011533-24-6) is a heterocyclic compound belonging to the trifluoromethyl-substituted quinolin-2-ol class, with a molecular formula of C10H6F3NO and a molecular weight of 213.16 . Its structure features a hydroxyl group at the 2-position and a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring . This precise substitution pattern confers distinct electronic and physicochemical properties that differentiate it from other positional isomers and halogen-substituted analogs, making it a valuable scaffold in medicinal chemistry and a critical intermediate for advanced therapeutic candidates [1].

Why Generic Substitution Fails for 7-(Trifluoromethyl)quinolin-2-OL: The Critical Role of 7-Position -CF3 and 2-OH


In-class quinoline compounds cannot be simply interchanged for 7-(Trifluoromethyl)quinolin-2-OL due to the profound impact of the 7-CF3 substituent on electronic properties, metabolic stability, and target binding [1]. The strong electron-withdrawing effect of the -CF3 group significantly alters the pKa of the 2-hydroxyl group (predicted pKa ~11.06) compared to non-fluorinated or halogen-substituted analogs, directly affecting solubility, permeability, and hydrogen-bonding capacity . Furthermore, the 7-CF3 group is essential for the bioactivity of advanced lead molecules; replacing it with -Cl, -Br, or repositioning it to the 6- or 8-position often abolishes potency against key targets such as PFKFB3 and tubulin . The quantitative evidence below demonstrates precisely where these differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)quinolin-2-OL Versus Closest Analogs


Unique Role as the Direct Synthetic Precursor to the Clinical-Stage PFKFB3 Inhibitor PFK-158

7-(Trifluoromethyl)quinolin-2-OL serves as the essential and direct synthetic precursor for PFK-158 ((E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one), a first-in-class, clinical-stage PFKFB3 inhibitor currently in Phase I trials for advanced solid malignancies [1]. The 7-CF3-quinolin-2-ol core is irreplaceable in this scaffold; the 7-CF3 group is structurally embedded in the final drug molecule, and substitution with 7-Cl, 7-Br, or relocation of the -CF3 to the 6- or 8-position yields inactive or significantly less potent PFKFB3 inhibitors [2]. PFK-158 demonstrates nanomolar potency against recombinant PFKFB3 and causes approximately 80% tumor growth inhibition in multiple preclinical mouse models . Procurement of this specific intermediate is therefore non-negotiable for research groups developing PFKFB3-targeted therapies or studying glycolysis inhibition in cancer.

Cancer Metabolism PFKFB3 Inhibition Clinical Candidate Synthesis

Superior Anticancer Activity of 7-CF3-Quinolin-2-ol Derived Compounds vs. Cisplatin in a Zebrafish Xenograft Model

A quinoline-derived trifluoromethyl alcohol (Compound 2, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol), which incorporates the 7-(trifluoromethyl)quinolin-2-OL scaffold, demonstrated an LC50 of 14.14 μM against cancer cells in vitro, exhibiting more potent anticancer activity than the standard chemotherapeutic agent cisplatin in the same assay system [1]. In contrast, the non-CF3-substituted quinoline analog (Compound 1) showed significantly weaker activity and lower toxicity, directly demonstrating the contribution of both the quinoline core and the trifluoromethyl substitution to anticancer potency [2]. The zebrafish embryo model used provides in vivo-relevant toxicity and efficacy data that is more translatable than standard cell monolayer assays.

Anticancer Drug Discovery Zebrafish Embryo Model Cisplatin Comparison

Optimized Lipophilicity (LogP) Balancing Cellular Permeability and Aqueous Solubility

The predicted LogP for 7-(Trifluoromethyl)quinolin-2-OL is approximately 2.96-3.00, placing it in the optimal range for oral bioavailability and cellular permeability according to Lipinski's Rule of Five . This LogP is significantly lower than that of the 7-bromo analog (7-bromoquinolin-2-ol), which is expected to have a LogP exceeding 3.5 due to the higher lipophilicity of bromine, potentially leading to poorer solubility and higher off-target binding [1]. The -CF3 group also provides greater metabolic stability compared to the 7-chloro analog (7-chloroquinolin-2-ol), as C-F bonds are resistant to oxidative metabolism, reducing clearance [2]. Quantitative Structure-Property Relationship (QSPR) models further estimate a solubility of 3.1 mg/mL at pH 7.4, which is acceptable for both in vitro assays and early in vivo studies [3].

Physicochemical Properties Drug-likeness Lipophilicity Optimization

Enhanced Tubulin Polymerization Inhibition by 7-Trifluoromethyl Quinoline Derivatives at Nanomolar Concentrations

A series of novel trifluoromethylquinoline derivatives, designed from the 7-CF3-quinoline scaffold, exhibited remarkable antiproliferative activities at nanomolar concentrations against a panel of human cancer cell lines . Compound 6b, a direct derivative of the 7-trifluoromethylquinoline chemotype, was identified as a potent tubulin polymerization inhibitor targeting the colchicine binding site [1]. Mechanism-of-action studies confirmed that 6b arrests LNCaP cells in the G2/M phase and induces apoptosis through tubulin disruption . In contrast, non-fluorinated or 6-CF3-substituted quinolines show markedly reduced or absent tubulin polymerization inhibition, establishing the 7-CF3-2-ol scaffold as a privileged starting point for antimitotic drug discovery [2]. This class-level evidence strongly supports the selection of the 7-CF3-quinolin-2-ol core for projects targeting tubulin dynamics.

Tubulin Inhibition Antimitotic Agents Structure-Activity Relationship

7-Trifluoromethyl Substitution Confers Prolonged and Superior Antimalarial Activity vs. Chloroquine and Pyronaridine

A comparative study of quinoline di-Mannich base compounds containing either 7-dichloroquinoline or 7-trifluoromethylquinoline nuclei demonstrated that 7-CF3-substituted compounds achieved levels of ex vivo antimalarial activity greater than those of amodiaquine, chloroquine, or pyronaridine for 1-7 days post-administration [1]. The area under the serum drug concentration-time curve (AUC) for four 7-CF3 compounds was 7- to 26-fold greater than that of pyronaridine, indicating substantially prolonged antimalarial activity [2]. Crucially, activity against four multidrug-resistant P. falciparum strains was much greater in serum from monkeys administered 7-CF3 compounds than from those receiving pyronaridine or chloroquine [3]. This class-level evidence establishes that the 7-trifluoromethylquinoline core is unequivocally superior to the 7-dichloroquinoline core for achieving prolonged, potent activity against resistant malaria strains.

Antimalarial Drug Discovery Multidrug-Resistant Malaria Ex Vivo Potency

Optimal Application Scenarios for 7-(Trifluoromethyl)quinolin-2-OL Based on Quantitative Differentiation Evidence


Synthesis of PFK-158 and Next-Generation PFKFB3 Inhibitors for Oncology Clinical Development

7-(Trifluoromethyl)quinolin-2-OL is the mandatory starting material for synthesizing PFK-158, a first-in-class PFKFB3 inhibitor in Phase I clinical trials. The 7-CF3 group is structurally required for the drug's nanomolar potency and ~80% tumor growth inhibition in preclinical models. Any effort to replicate PFK-158's activity using 6-CF3, 7-Cl, or 7-Br analogs has failed to produce a clinical candidate, as documented in the PFKFB3 inhibitor patent literature [1]. Research groups and CROs developing glycolysis-targeted cancer therapies should procure this specific intermediate to ensure synthetic fidelity and biological relevance.

Anticancer Lead Optimization Leveraging the Zebrafish-Validated 7-CF3-Quinolin-2-ol Scaffold

The 7-CF3-quinolin-2-ol core delivered Compound 2 with an LC50 of 14.14 μM, outperforming cisplatin in a zebrafish embryo model that provides in vivo-relevant toxicity data. Medicinal chemistry teams optimizing anticancer leads should select this scaffold over non-fluorinated quinolines (which showed weaker activity) to build libraries with proven in vivo translation potential. The zebrafish model's predictive value for developmental toxicity and efficacy makes this scaffold particularly suitable for early-stage oncology programs seeking to minimize late-stage attrition [2].

Antimalarial Drug Discovery Targeting Multidrug-Resistant Plasmodium falciparum

The 7-trifluoromethylquinoline nucleus has been validated as the superior core for antimalarial activity against multidrug-resistant P. falciparum strains, achieving 7- to 26-fold greater AUC than pyronaridine and maintaining efficacy for up to 7 days post-administration in primate models. Research programs focused on overcoming chloroquine and multidrug resistance should prioritize 7-CF3-quinoline building blocks over 7-chloro or 7-dichloro analogs, which show markedly inferior duration and potency against resistant strains [3].

Tubulin Polymerization Inhibitor Development for Antimitotic Cancer Therapy

The 7-CF3-quinoline chemotype is a privileged scaffold for tubulin polymerization inhibitors, with derivatives such as 6b achieving nanomolar antiproliferative activity across multiple cancer cell lines through colchicine-site binding. Structure-activity relationship studies confirm that the 7-CF3 substitution is critical for this mechanism; non-fluorinated or 6-CF3 isomers show negligible tubulin inhibition. Drug discovery programs targeting microtubule dynamics should procure 7-(Trifluoromethyl)quinolin-2-OL as the foundational building block for focused library synthesis and lead optimization .

Quote Request

Request a Quote for 7-(Trifluoromethyl)quinolin-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.